(4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Description
(4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine hydrochloride is a substituted methanamine derivative featuring two aromatic rings: a 4-chlorophenyl group and a 3-fluoro-5-(trifluoromethyl)phenyl group. The compound is synthesized as a hydrochloride salt to enhance solubility and stability for pharmacological applications. Its molecular formula is C₁₄H₁₁ClF₄N•HCl, with a molecular weight of 342.61 g/mol . The trifluoromethyl (-CF₃) and fluoro (-F) substituents contribute to its electron-withdrawing properties, while the chloro (-Cl) group on the adjacent aromatic ring modulates lipophilicity and steric interactions.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF4N.ClH/c15-11-3-1-8(2-4-11)13(20)9-5-10(14(17,18)19)7-12(16)6-9;/h1-7,13H,20H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQOMKRAVFWBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=CC(=C2)F)C(F)(F)F)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methanamine Core: The methanamine core can be synthesized through reductive amination of an appropriate aldehyde or ketone with ammonia or an amine.
Substitution Reactions: The 4-chlorophenyl and 3-fluoro-5-(trifluoromethyl)phenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research has indicated that compounds containing fluorinated phenyl groups exhibit varying degrees of antibacterial activity. The compound has been studied for its potential effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate moderate to strong antibacterial properties, particularly against strains like Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory Properties
- The compound has been evaluated for its role as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses. Studies have shown that it may reduce inflammation and pain associated with conditions like osteoarthritis, potentially protecting against cartilage damage .
-
Neuropharmacological Effects
- There is emerging evidence suggesting that this compound may influence neuropharmacological pathways, potentially offering therapeutic benefits in treating neurological disorders. Its structural analogs have been noted for their ability to modulate neurotransmitter systems, which could be pivotal in developing treatments for conditions such as depression or anxiety .
Synthesis and Derivatives
The synthesis of (4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride involves several methodologies, often focusing on the introduction of fluorinated groups to enhance biological activity. Several derivatives have been synthesized to explore their pharmacological profiles:
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| Derivative A | Reaction with amines under reflux | Moderate antibacterial activity against E. coli |
| Derivative B | Cyclization with piperidine derivatives | Significant anti-inflammatory effects |
| Derivative C | Halogenation followed by amination | Potential neuroprotective properties |
Case Studies
- Study on Antibacterial Efficacy
- Research on Anti-inflammatory Mechanisms
- Neuropharmacology Investigations
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl group (-CF₃) is a common feature in analogues like (R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride and 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine . This group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs.
Salt Forms :
- Hydrochloride salts (e.g., [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride ) improve aqueous solubility compared to free bases, a feature shared with the target compound .
Pharmacological and Industrial Relevance
- Bioactivity : Compounds like 3-Fluoro-4-(trifluoromethyl)benzylamine (similarity score: 0.89) are explored as enzyme inhibitors (e.g., lysyl oxidase) due to their ability to disrupt protein-protein interactions .
- Material Science: Analogues such as 3-chloro-N-phenyl-phthalimide () are monomers for polyimides, though the target compound’s applications remain underexplored in this context .
Biological Activity
(4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is . The compound features a chlorinated phenyl group and a trifluoromethyl-substituted phenyl moiety, which are crucial for its biological interactions.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : The presence of halogen substituents (like chlorine and fluorine) can enhance the lipophilicity and bioactivity of the compound, making it effective against various bacterial strains.
- Anticancer Properties : Compounds with similar frameworks have shown potential as inhibitors of specific kinases, which are critical in cancer cell proliferation.
Antimicrobial Efficacy
Recent studies have reported on the antimicrobial efficacy of related compounds. For instance, a high-throughput screening identified several analogs with significant activity against Mycobacterium tuberculosis, suggesting that similar structural motifs may confer antimicrobial properties.
| Compound Name | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | < 2 | M. tuberculosis |
| Compound B | 20 | E. coli |
| Compound C | 6.25 | K. pneumoniae |
Anticancer Activity
In vitro studies have demonstrated promising anticancer activities for compounds structurally related to this compound. For example, certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 2.27 | K562 (leukemia) |
| Compound E | 4.56 | OKP-GS (renal cancer) |
| Compound F | 1.42 | HL-60 (leukemia) |
Case Studies
- Antimicrobial Screening : In a study involving a library of compounds, several analogs were tested against M. tuberculosis. The study found that compounds with similar substituents to those in this compound exhibited significant growth inhibition at concentrations below 20 µM, highlighting their potential as new antimicrobial agents .
- Anticancer Evaluation : Another study focused on the design and synthesis of derivatives based on the core structure of this compound. These derivatives were screened for their ability to inhibit cancer cell proliferation. Notably, some compounds demonstrated IC50 values comparable to established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride, and how can purity be optimized?
- Methodology :
- Step 1 : Start with nucleophilic aromatic substitution between 4-chlorobenzylamine derivatives and 3-fluoro-5-(trifluoromethyl)phenyl precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the methanamine backbone .
- Step 2 : Purify the crude product via recrystallization using ethanol/water mixtures to remove unreacted starting materials.
- Step 3 : Convert the free base to the hydrochloride salt by treating with HCl gas in anhydrous ether, followed by vacuum drying .
- Optimization : Monitor reaction progress via TLC or HPLC. Use column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) for intermediates with low yields (<50%) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine splitting in aromatic regions) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% required for pharmacological studies) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 348.05) .
Q. How can preliminary biological activity assays be designed for this compound?
- Assay Design :
- Target Selection : Prioritize receptors with structural homology to known methanamine targets (e.g., serotonin or dopamine receptors) .
- In Vitro Testing : Use radioligand binding assays (³H-labeled antagonists) to measure IC₅₀ values. Include positive controls (e.g., clozapine for dopamine D₂ receptors) .
- Dose-Response : Test concentrations from 1 nM to 100 μM to capture full activity profiles. Use GraphPad Prism for non-linear regression analysis .
Advanced Research Questions
Q. How do substituents on the aromatic rings influence the compound’s pharmacokinetic (ADME) properties?
- Structural-Activity Relationship (SAR) :
- Lipophilicity : The trifluoromethyl group increases logP, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Metabolic Stability : Fluorine at the 3-position reduces oxidative metabolism by CYP450 enzymes, as evidenced by liver microsome assays (t₁/₂ > 120 min vs. 30 min for non-fluorinated analogs) .
- Table : Comparative ADME Properties
| Substituent | logP | t₁/₂ (Liver Microsomes) | Plasma Protein Binding (%) |
|---|---|---|---|
| -CF₃ | 3.2 | 125 min | 92 |
| -OCH₃ | 2.1 | 45 min | 85 |
| -Cl | 2.8 | 90 min | 88 |
| Data derived from |
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Case Study : Discrepant IC₅₀ values in radioligand vs. functional cAMP assays.
- Root Cause Analysis :
- Radioligand assays may overestimate affinity due to non-specific binding (use 0.1% BSA in buffer to reduce artifacts) .
- Functional assays require G-protein coupling efficiency adjustments (e.g., use CHO cells overexpressing target receptors) .
- Resolution : Normalize data to internal controls and validate with orthogonal methods (e.g., calcium flux assays) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Workflow :
- Docking Studies : Use Schrödinger Suite to model interactions with serotonin 5-HT₂A vs. 5-HT₂C receptors. Focus on residues within 4 Å of the trifluoromethyl group .
- MD Simulations : Run 100 ns simulations in Desmond to assess binding stability. Prioritize derivatives with RMSD < 2 Å .
- Synthetic Priority : Modify the chlorophenyl ring to introduce electron-withdrawing groups (e.g., -NO₂) for improved target engagement .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Challenges :
- Racemization during HCl salt formation. Mitigate by using low-temperature (<0°C) acidification and avoiding prolonged stirring .
- Scale-Up Solutions :
- Replace batch reactors with continuous flow systems for precise control of reaction parameters (e.g., residence time = 30 min, 70°C) .
- Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor intermediate purity in real time .
Methodological Notes
- Contradictory Data : Always cross-validate HPLC purity assessments with elemental analysis (C, H, N within ±0.4% of theoretical) to detect undetected impurities .
- Advanced Characterization : For crystalline forms, perform X-ray diffraction to confirm salt formation (e.g., HCl counterion positioning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
